molecular formula C19H22ClN5O B280363 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B280363
M. Wt: 371.9 g/mol
InChI Key: WUJDNNIQSYRPRI-UHFFFAOYSA-N
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Description

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that features a triazole ring, a pyridine moiety, and an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced through nucleophilic substitution reactions.

    Incorporation of the Adamantane Core: The adamantane structure is often introduced through Friedel-Crafts alkylation or other suitable methods.

    Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the adamantane carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole or pyridine rings.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under suitable conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.

    Materials Science: Its unique structure could be utilized in the design of novel materials with specific properties.

Biology

    Drug Development: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Biochemical Research: It may be used as a probe or tool in biochemical studies.

Medicine

    Therapeutic Agents: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Diagnostic Tools: It may be used in the development of diagnostic assays or imaging agents.

Industry

    Chemical Manufacturing: The compound could be used as an intermediate in the synthesis of other valuable chemicals.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,2,4-triazol-1-yl)-N-(2-pyridinylmethyl)-1-adamantanecarboxamide
  • 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-pyridinylmethyl)-1-adamantanecarboxylate
  • 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-pyridinylmethyl)-1-adamantaneacetamide

Uniqueness

The uniqueness of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H22ClN5O

Molecular Weight

371.9 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H22ClN5O/c20-17-23-12-25(24-17)19-8-13-5-14(9-19)7-18(6-13,11-19)16(26)22-10-15-3-1-2-4-21-15/h1-4,12-14H,5-11H2,(H,22,26)

InChI Key

WUJDNNIQSYRPRI-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NCC5=CC=CC=N5

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NCC5=CC=CC=N5

Origin of Product

United States

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